molecular formula C7H10N2O2 B2707944 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid CAS No. 796845-50-6

3-(1-methyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B2707944
CAS No.: 796845-50-6
M. Wt: 154.169
InChI Key: BNIMNWBBWQHMIM-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-5-yl)propanoic acid is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol It is characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position and a propanoic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Methylation: The pyrazole ring is then methylated at the 1-position using methyl iodide or a similar methylating agent.

    Introduction of the Propanoic Acid Group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of pyrazole derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-pyrazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a propanoic acid group on the pyrazole ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(2-methylpyrazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-6(4-5-8-9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIMNWBBWQHMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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